molecular formula C5H9BrO B14693537 2-Bromopentanal CAS No. 35066-19-4

2-Bromopentanal

Cat. No.: B14693537
CAS No.: 35066-19-4
M. Wt: 165.03 g/mol
InChI Key: DOGFOANXOUKFEC-UHFFFAOYSA-N
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Description

Product Overview 2-Bromopentanal is an organic compound classified as a brominated aldehyde, with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol . Its structure features a bromine atom on the second carbon of a pentanal chain, making it a versatile intermediate for various organic synthesis pathways . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Research Applications and Value this compound serves as a valuable building block in organic synthesis. Its molecular structure contains two key reactive sites: the electrophilic carbonyl carbon and the carbon-bromine bond. This allows the compound to participate in a range of subsequent reactions, including nucleophilic substitutions and carbonyl chemistry, to construct more complex molecular architectures . The specific synthetic routes and final applications of this compound in pharmaceutical or material science research require further investigation by the researcher, as detailed application data is limited in public sources. For comprehensive handling, safety, and storage information, please consult the relevant Safety Data Sheet (SDS). Researchers are responsible for conducting their own risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35066-19-4

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

2-bromopentanal

InChI

InChI=1S/C5H9BrO/c1-2-3-5(6)4-7/h4-5H,2-3H2,1H3

InChI Key

DOGFOANXOUKFEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)Br

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Bromopentanal

Nucleophilic Addition Reactions at the Carbonyl Group

The most common reaction for aldehydes and ketones is nucleophilic addition to the carbon-oxygen double bond. unizin.org The carbonyl carbon is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by electron-rich species known as nucleophiles. chemistrysteps.com

The general mechanism for nucleophilic addition begins with the attack of a nucleophile on the electrophilic carbonyl carbon. testbook.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemistrysteps.comtestbook.com The carbon atom's hybridization changes from sp² to sp³ during this process. chemistrysteps.comkhanacademy.org In the final step, protonation of the alkoxide intermediate, typically by water or a weak acid, yields an alcohol derivative. testbook.com

The reaction can be catalyzed by either acid or base. libretexts.org

Base-catalyzed addition: Strong nucleophiles attack the carbonyl carbon directly. testbook.com

Acid-catalyzed addition: Weak nucleophiles require an acid catalyst to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and activates it for nucleophilic attack. chemistrysteps.com

A wide range of nucleophiles can react with 2-bromopentanal at the carbonyl group. The scope of these reactions is broad, leading to a variety of products.

NucleophileProduct TypeGeneral Reaction
Hydrogen Cyanide (HCN)CyanohydrinThe cyanide ion (CN⁻) attacks the carbonyl carbon to form a cyanohydrin, which has a hydroxyl and a cyano group attached to the same carbon. testbook.comlibretexts.org
Alcohols (R-OH)Hemiacetal/Acetal (B89532)In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals. testbook.comlibretexts.org Further reaction with a second alcohol molecule produces an acetal.
Amines (R-NH₂)IminePrimary amines react with aldehydes to form imines (Schiff bases) through a nucleophilic addition followed by dehydration. testbook.com
Organometallic ReagentsAlcoholReagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol upon workup. numberanalytics.com
Organozinc Reagentsβ-hydroxy esterIn the Reformatsky reaction, an α-halo ester reacts with an aldehyde in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org

A specific example involving 2-bromoaldehydes is a copper-catalyzed three-component domino reaction with benzylamines and sodium azide (B81097) to synthesize quinazoline (B50416) derivatives. acs.orgnih.govacs.org

The reactivity of the carbonyl group in this compound is influenced by both steric and electronic factors. chemistrysteps.comnumberanalytics.com

Electronic Factors:

Inductive Effect: The bromine atom at the α-position is highly electronegative. It exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon. chemistrysteps.comlibretexts.org This makes the carbonyl group of this compound more electrophilic and thus more reactive towards nucleophiles compared to an unsubstituted aldehyde like pentanal. stackexchange.com

Steric Factors:

Accessibility: Aldehydes are generally more reactive and less sterically hindered than ketones because they have only one alkyl substituent attached to the carbonyl carbon. unizin.orgchemistrysteps.com The approach of a nucleophile to the carbonyl carbon of this compound is relatively unhindered.

Substituent Size: The propyl group and the bromine atom do contribute some steric bulk around the reaction center. Very bulky nucleophiles might experience some steric hindrance, which could slow the reaction rate compared to a smaller aldehyde like formaldehyde. numberanalytics.com

The interplay of these factors is summarized below:

FactorInfluence on this compoundEffect on Reactivity
Electronic α-Bromine is strongly electron-withdrawing.Increases electrophilicity of carbonyl carbon, increasing reactivity. chemistrysteps.comlibretexts.org
Propyl group is electron-donating.Decreases electrophilicity of carbonyl carbon, slightly decreasing reactivity. stackexchange.com
Steric Presence of only one alkyl chain (propyl) and a bromine atom.Less steric hindrance compared to ketones, favoring nucleophilic attack. unizin.org

Reactions Involving the Alpha-Bromine Atom

The bromine atom at the α-position serves as a good leaving group, enabling nucleophilic substitution and elimination reactions.

The halogen on an α-halo aldehyde is known to be exceptionally reactive in bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.org In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the backside, leading to a simultaneous bond formation with the nucleophile and bond breakage with the leaving group in a single, concerted step. libretexts.orglibretexts.org

The rate of an Sₙ2 reaction depends on the concentration of both the substrate (this compound) and the nucleophile. libretexts.orglibretexts.org

Rate = k[this compound][Nucleophile]

The reactivity of alkyl halides in Sₙ2 reactions follows the order: primary > secondary > tertiary. doubtnut.com The α-carbon in this compound is a secondary carbon. While less reactive than a primary halide, it is still susceptible to Sₙ2 attack. Factors influencing this reaction include the strength of the nucleophile and the reaction conditions. Stronger nucleophiles, such as the hydroxide (B78521) ion (OH⁻), are more effective than weaker ones like water. savemyexams.com

Competition between substitution and elimination is a common feature in the reactions of secondary alkyl halides. The choice between the two pathways is influenced by the nature of the nucleophile (whether it acts as a nucleophile or a base) and the reaction conditions. chemguide.co.uk

This compound can undergo dehydrobromination (the removal of HBr) to form an α,β-unsaturated aldehyde. This type of reaction is typically achieved by treating the α-bromo aldehyde with a base. libretexts.org The product formed is a conjugated system, which is thermodynamically stable.

The use of a sterically hindered, non-nucleophilic base, such as pyridine, is often employed to favor elimination over the competing Sₙ2 substitution reaction. libretexts.org

The base-induced elimination of HBr from this compound generally proceeds through an E2 (bimolecular elimination) mechanism. wpmucdn.com The E2 reaction is a concerted, one-step process where the base removes a proton from a β-carbon (the carbon adjacent to the one bearing the bromine) at the same time the C-Br bond breaks and a π bond is formed. chemguide.co.uklibretexts.org

A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. This means the H, C(β), C(α), and Br atoms must lie in the same plane, with the H and Br on opposite sides of the C-C bond. wpmucdn.com

In the case of this compound, there are two different types of β-hydrogens that can be removed:

β-Hydrogen on C1 (the carbonyl carbon): Removal of this acidic proton is possible, but it leads back to an enolate and does not typically result in a stable C=C bond in this context.

β-Hydrogen on C3: Removal of a proton from carbon-3 can lead to the formation of pent-2-enal.

The regioselectivity of the elimination (which β-hydrogen is removed) can be influenced by the base used.

Zaitsev's Rule: With small, strong bases (e.g., ethoxide), the major product is generally the more substituted, and therefore more stable, alkene. pressbooks.pubmsu.edu For this compound, this would favor the formation of pent-2-enal.

Hofmann's Rule: With bulky bases (e.g., potassium tert-butoxide), the major product is often the less substituted alkene due to steric hindrance. The bulky base can more easily access the less sterically hindered β-hydrogens. wpmucdn.commsu.edu In the analogous elimination from 2-bromopentane (B28208), using a non-nucleophilic strong base favors the formation of the more substituted Saytzeff product (2-pentene). missouri.edu

The reaction to form pent-2-enal via an E2 mechanism is shown below:

StepDescription
1 A base attacks and removes a proton from the C3 position.
2 Simultaneously, the electron pair from the C-H bond shifts to form a new π bond between C2 and C3.
3 The C-Br bond breaks, and the bromine atom leaves as a bromide ion (Br⁻).

This concerted process results in the formation of the α,β-unsaturated aldehyde, pent-2-enal.

Elimination Reactions to Form Alpha,Beta-Unsaturated Aldehydes

Regioselectivity and Stereochemistry of Elimination Products

The elimination of hydrogen bromide (dehydrobromination) from this compound is a key transformation that leads to the formation of unsaturated aldehydes. This reaction, typically proceeding via an E2 (bimolecular elimination) mechanism in the presence of a base, presents questions of both regioselectivity and stereochemistry.

Regioselectivity

Regioselectivity in the elimination reaction of this compound concerns the position of the newly formed double bond. Abstraction of a proton can occur from two different β-carbons: carbon-1 (the aldehyde carbon) and carbon-3.

Path A (Proton abstraction from C3): This pathway leads to the formation of pent-2-enal. This is often the thermodynamically favored product, as the resulting double bond is more substituted (disubstituted). According to Zaitsev's rule, elimination reactions tend to produce the most substituted, and therefore most stable, alkene. ucalgary.cainfinitylearn.com For the analogous compound, 2-bromopentane, elimination overwhelmingly yields pent-2-ene as the major product. askfilo.comprepp.indoubtnut.com

Path B (Proton abstraction from C1): Abstraction of the aldehydic proton at C1 would lead to an acyl bromide intermediate, which is not an elimination pathway. However, if we consider the β-hydrogens, the hydrogen on C3 is the only one that leads to a stable alkene via a standard elimination mechanism. The aldehyde proton is acidic, but its removal leads to an enolate, which would not typically result in HBr elimination.

The presence of the electron-withdrawing aldehyde group can increase the acidity of the α-hydrogen (at C2), but it is the β-hydrogens (at C3) that are removed in a typical dehydrohalogenation. The major product of the dehydrohalogenation of 2-bromopentane is pent-2-ene, and a similar outcome is expected for this compound, favoring the formation of pent-2-enal. tardigrade.in The choice of base can influence this outcome; a sterically hindered base, such as potassium tert-butoxide, might favor the formation of the less substituted "Hofmann" product, although in this specific structure, only the Zaitsev product is possible through β-elimination. ucalgary.caplutusias.com

Stereochemistry

When pent-2-enal is formed, it can exist as two geometric isomers: (E)-pent-2-enal (trans) and (Z)-pent-2-enal (cis). The stereochemical outcome is dictated by the mechanism of the elimination reaction, which for an E2 reaction, requires an anti-periplanar arrangement of the departing hydrogen and the bromine atom. chemistrysteps.comlibretexts.orgchemistrysteps.com This means the H and Br atoms must be in the same plane and oriented at a 180° dihedral angle to each other. masterorganicchemistry.com

The molecule will rotate around the C2-C3 single bond to achieve this conformation. The relative stability of the transition states leading to the E and Z isomers determines the product ratio.

Formation of (E)-pent-2-enal: The transition state leading to the trans isomer generally has lower steric strain, as the larger groups (the propyl chain and the formyl group) are positioned away from each other.

Formation of (Z)-pent-2-enal: The transition state for the cis isomer experiences more steric hindrance.

Consequently, the (E)-isomer is typically the major product due to its greater thermodynamic stability. dalalinstitute.com Studies on the elimination of 2-bromopentane show a preference for the formation of the trans-alkene. missouri.edu

Table 1: Predicted Elimination Products of this compound

Product Name Structure Type Predicted Yield Rationale
(E)-pent-2-enal E-pent-2-enal Zaitsev, Stereoselective Major Thermodynamically more stable alkene, lower energy transition state. chemistrysteps.comdalalinstitute.com
(Z)-pent-2-enal Z-pent-2-enal Zaitsev, Stereoselective Minor Higher energy transition state due to steric hindrance. chemistrysteps.com

Radical Reactions of Alpha-Bromo Aldehydes

Alpha-bromo aldehydes, including this compound, are versatile substrates in radical chemistry. The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical at the α-position to the aldehyde group. This reactivity can be harnessed for various synthetic transformations, often under mild, photoredox-catalyzed conditions. acs.orgnih.gov

A common strategy involves the single-electron reduction of the α-bromo aldehyde. This generates a highly electrophilic alkyl radical that can participate in coupling reactions. nih.gov For instance, the combination of photoredox catalysis and organocatalysis allows for the enantioselective α-alkylation of aldehydes. In this process, the aldehyde first reacts with a secondary amine catalyst to form a transient chiral enamine. Concurrently, a photocatalyst, upon excitation by visible light, reduces the α-bromo compound (acting as the electrophile source) to generate a radical. This radical is then trapped by the nucleophilic enamine. nih.gov

Another significant radical transformation is the cyclization of α-bromo thioesters and related compounds. mdpi.com While not aldehydes, these reactions illustrate the principle of generating a radical at the α-position to a carbonyl-like group, which then undergoes intramolecular C-C bond formation. In a relevant study, radical-mediated cyclizations were used to synthesize thiolactones. mdpi.com A similar approach could be envisioned for a suitably unsaturated this compound derivative, where the generated α-aldehydic radical could cyclize onto a tethered alkene or alkyne.

Recent research has also demonstrated a radical-mediated tertiary alkylation at the α-position of aliphatic aldehydes. acs.org This process uses an α-bromo sulfone as the alkylating agent and proceeds through the formation of an electron donor-acceptor (EDA) complex with an enamine intermediate derived from the aldehyde. Photoexcitation of this complex initiates a radical cascade involving functional group migrations. acs.org

Table 2: Research Findings on Radical Reactions of Alpha-Halo Carbonyls

Reaction Type Key Features Substrate Class Catalyst/Conditions Reference
Enantioselective α-Alkylation Synergistic use of photoredox and enamine catalysis. Aldehydes / α-Bromo Nitriles Ru(bpy)₃²⁺, amine organocatalyst, visible light nih.gov
Radical-mediated α-tert-Alkylation Formation of an EDA complex; consecutive 1,4- and 1,3-migrations. Aliphatic Aldehydes / α-Bromo Sulfones Metal-free, photochemical conditions acs.org
Radical-mediated Cyclization Intramolecular C-C bond formation to form cyclic structures. α-Bromo Thioesters Radical initiator (e.g., AIBN), Bu₃SnH mdpi.com

Tandem and Cascade Reactions

Tandem, or cascade, reactions are powerful synthetic strategies where multiple chemical transformations occur consecutively in a single pot without the isolation of intermediates. wikipedia.orgnumberanalytics.com This approach enhances efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. baranlab.org20.210.105 The structure of this compound, featuring both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic attack or radical formation, makes it a suitable candidate for initiating such reaction sequences.

A cascade reaction involving this compound could be designed to proceed through various mechanistic pathways, including anionic, cationic, or radical intermediates. numberanalytics.com

Anionic Cascade: A nucleophile could add to the aldehyde carbonyl, forming an alkoxide. If the initial nucleophile is part of a larger molecule also containing another nucleophilic site, this alkoxide could then initiate an intramolecular Sₙ2 reaction, displacing the bromide and forming a cyclic ether. For example, reaction with a diol under basic conditions could lead to the formation of a substituted dioxane or furan (B31954) derivative in a single step.

Radical Cascade: As discussed previously, the generation of a radical at the C2 position can initiate further reactions. If the this compound substrate contains an appropriately positioned alkene, a radical cascade could involve an intramolecular cyclization followed by a trapping step. Research on the cyclization of α-bromo aluminum acetals, which rearrange and cyclize, highlights the potential for complex transformations initiated by the α-bromo group. mdpi.com

Cationic Cascade: While less common for this specific substrate, protonation of the aldehyde carbonyl would activate it towards nucleophilic attack. A subsequent step could involve the departure of the bromide ion, facilitated by a neighboring group, leading to a cyclized or rearranged product.

The synthesis of complex natural products often relies on cascade reactions to build intricate molecular architectures efficiently. wikipedia.orgresearchgate.net For example, a multistep tandem reaction was used to construct the central spiroketal skeleton of the antibiotic routiennocin. wikipedia.org While specific cascade reactions starting from this compound are not extensively documented, its functional group combination provides a platform for the strategic design of such efficient and elegant synthetic sequences.

Mechanistic Investigations of 2 Bromopentanal Transformations

Elucidation of Reaction Pathways

The transformations of 2-bromopentanal are governed by the interplay between the electrophilic carbonyl carbon, the acidic α-hydrogen, and the bromine leaving group. The primary reaction pathways include nucleophilic substitution, elimination, and rearrangement.

Nucleophilic α-Substitution: This pathway occurs under both acidic and basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate. fiveable.melibretexts.orglibretexts.org The carbonyl oxygen is first protonated, which facilitates the tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophile. fiveable.memissouri.edu In the context of substitution, a nucleophile attacks the α-carbon.

Base-Induced Dehydrobromination: In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated aldehyde. libretexts.orglibretexts.org This reaction typically follows an E2 elimination pathway, where the base abstracts the acidic α-hydrogen, and the bromide ion is eliminated simultaneously, resulting in the formation of a carbon-carbon double bond. libretexts.org For this compound, this would yield pent-2-enal.

Favorskii-Type Rearrangement: While classically applied to α-halo ketones, the mechanism provides a potential pathway for α-halo aldehydes. wikipedia.orgnrochemistry.com In the presence of a base like an alkoxide or hydroxide (B78521), the α-proton is removed to form an enolate. nrochemistry.compurechemistry.org This enolate can then undergo an intramolecular nucleophilic attack, displacing the bromide to form a highly strained cyclopropanone (B1606653) intermediate, which subsequently reacts with a nucleophile. wikipedia.orgnrochemistry.comyoutube.com

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient, high-energy species that are formed during a chemical transformation but are not present in the final products. nih.govtaylorandfrancis.com Their identification is crucial for understanding the reaction mechanism. The transformations of this compound involve several key intermediates.

Enolate Intermediate: Under basic conditions, the abstraction of the acidic α-hydrogen by a base generates a resonance-stabilized enolate anion. nrochemistry.compurechemistry.org This powerful nucleophile is the key intermediate in base-catalyzed α-substitution and Favorskii-type rearrangements. purechemistry.org

Cyclopropanone Intermediate: In the Favorskii rearrangement pathway, the enolate cyclizes to form a bicyclic or strained ring intermediate. wikipedia.orgnrochemistry.com For an acyclic α-halo aldehyde like this compound, this would be a substituted cyclopropanone. This intermediate is highly reactive and readily undergoes nucleophilic attack, leading to the ring-opened product. wikipedia.org

These intermediates are typically short-lived and are characterized through spectroscopic methods or inferred from kinetic data and product analysis. nih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction mechanisms by examining how reaction rates change with reactant concentrations. For the α-substitution reactions of aldehydes and ketones, kinetic data has been fundamental in elucidating the role of the enol intermediate.

In acid-catalyzed α-halogenation, the reaction rate is observed to be dependent on the concentration of the aldehyde and the acid catalyst, but independent of the concentration of the halogen (in this case, bromine). libretexts.orglibretexts.orgpressbooks.pub

The general rate law is expressed as: Rate = k[Aldehyde][H⁺] libretexts.orgmissouri.edu

Below is a table with representative data illustrating this kinetic relationship for a generic acid-catalyzed α-bromination of an aldehyde.

Experiment[Aldehyde] (M)[Br₂] (M)[H⁺] (M)Initial Rate (M/s)
10.10.10.11.0 x 10⁻⁵
20.20.10.12.0 x 10⁻⁵
30.10.20.11.0 x 10⁻⁵
40.10.10.22.0 x 10⁻⁵

Stereochemical Control Mechanisms

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral. The stereochemical outcome of its reactions is directly dependent on the mechanism through which it proceeds. Controlling the stereochemistry is a central goal in organic synthesis. rijournals.com

Reactions Involving Achiral Intermediates: When a reaction proceeds through a planar, achiral intermediate, such as an enol or enolate, any pre-existing stereochemical information at the α-carbon is lost. libretexts.orglumenlearning.com The enol and enolate intermediates of this compound are planar about the C1-C2 carbons. Subsequent reaction of this intermediate with a reagent will occur from either face of the plane with equal probability, leading to a racemic mixture (a 50:50 mixture of enantiomers) of the product. lumenlearning.com

Reactions with Stereospecific Mechanisms: A direct nucleophilic substitution reaction that proceeds via an Sₙ2 mechanism would occur with a defined stereochemical outcome. lumenlearning.com In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the chiral center. lumenlearning.comaskfilo.com If (R)-2-bromopentanal were to undergo an Sₙ2 reaction, the product would have the (S) configuration.

The choice of reagents and reaction conditions determines which mechanistic pathway is favored, thereby providing a handle for stereochemical control. For example, conditions that favor direct substitution over enolate formation are necessary to achieve an inversion of stereochemistry.

The relationship between the mechanism and the stereochemical outcome is summarized below.

Mechanistic PathwayKey IntermediateStereochemical Outcome at C2
Acid-Catalyzed SubstitutionEnol (planar)Racemization
Base-Catalyzed SubstitutionEnolate (planar)Racemization
Sₙ2 SubstitutionPentacoordinate Transition StateInversion of Configuration

Stereochemical Aspects in 2 Bromopentanal Chemistry

Asymmetric Synthesis Strategies for Enantiopure 2-Bromopentanal

The synthesis of enantiomerically pure or enriched this compound is a significant challenge, primarily addressed through asymmetric organocatalysis. bohrium.com This approach involves the α-bromination of a prochiral aldehyde, such as pentanal, using a chiral catalyst to control the stereochemical outcome. bohrium.comresearchgate.net Chiral secondary amines, particularly proline and its derivatives, have emerged as powerful catalysts for these transformations. bohrium.comthieme-connect.de

The general mechanism involves the reaction of the aldehyde with the chiral amine catalyst to form a nucleophilic enamine intermediate. bohrium.com This enamine then reacts with an electrophilic bromine source, with the chiral environment provided by the catalyst directing the attack to one face of the enamine, leading to the preferential formation of one enantiomer of the α-bromoaldehyde. bohrium.com

Several research groups have developed effective systems for the asymmetric α-bromination of aldehydes. researchgate.netrsc.orgnih.gov Key variables that influence the reaction's success include the structure of the catalyst, the nature of the brominating agent, the solvent, and the reaction temperature. rsc.orgnih.govacs.org While N-bromosuccinimide (NBS) is a common and convenient bromine source, its use in organocatalytic α-brominations has been challenging due to side reactions and catalyst deactivation. nih.govacs.org This has led to the development of alternative brominating agents or optimized reaction conditions, such as using specific solvents like hexafluoroisopropanol (HFIP) and controlling the addition of water and NBS to improve yields and enantioselectivities. acs.org

Due to the inherent instability of many α-bromoaldehydes, which can lead to racemization or decomposition, they are often generated and used in situ. rsc.orgnih.gov A common strategy is to immediately reduce the newly formed chiral aldehyde to the more stable corresponding α-bromoalcohol (bromohydrin) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govacs.org

Table 2: Research Findings in Asymmetric α-Bromination of Aldehydes

Aldehyde Substrate Catalyst (mol%) Brominating Agent Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee %) Reference
Propanal (2R,5R)-Diphenylpyrrolidine (20) NBS CH₂Cl₂ RT 72 96 rsc.org
Butanal (2R,5R)-Diphenylpyrrolidine (20) NBS CH₂Cl₂ RT 64 92 rsc.org
3-Methylbutanal (S)-Binaphthyl-based amine (10) 2,4,4,6-Tetrabromocyclohexa-2,5-dienone Et₂O -20 95 98 rsc.org
Hexanal (S)-Binaphthyl-based amine (10) 2,4,4,6-Tetrabromocyclohexa-2,5-dienone Et₂O -20 96 97 rsc.org
Octanal (B89490) Jørgensen-Hayashi type catalyst (2) NBS HFIP/H₂O 0 79 (isolated) 90 acs.org
Hydrocinnamaldehyde (B1666312) Jørgensen-Hayashi type catalyst (2) NBS HFIP/H₂O 0 85 (isolated) 93 acs.org

Control of Diastereoselectivity in Reactions

When enantiopure this compound undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. Controlling the diastereoselectivity of such reactions is crucial for synthesizing complex molecules with multiple defined stereocenters. A prime example is the addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound. rsc.org

This reaction generates a new stereocenter at the C1 position, leading to two possible diastereomeric bromohydrins, typically designated as syn and anti. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the carbonyl carbon. The existing stereocenter at C2 directs the incoming nucleophile to one of the two faces of the planar carbonyl group.

Research has shown that the reaction of in situ generated, optically active α-bromoaldehydes with Grignard reagents proceeds with good to excellent diastereoselectivity, favoring the anti-bromohydrin product. rsc.org This outcome is rationalized by the Felkin-Anh model for non-chelation controlled additions. In this model, the largest group on the α-carbon (in this case, bromine) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, leading to the observed anti diastereomer as the major product. The choice of Grignard reagent can influence the degree of diastereoselectivity. rsc.org This stereocontrol is vital for using this compound as a building block in the synthesis of natural products and other complex chiral molecules. researchgate.netacs.org

Table 3: Diastereoselective Addition of Grignard Reagents to α-Bromoaldehydes

α-Bromoaldehyde derived from: Grignard Reagent Diastereomeric Ratio (anti:syn) Yield (%) Reference
Hexanal MeMgCl >99:1 75 rsc.org
Hexanal MeMgBr 91:9 80 rsc.org
Hexanal MeMgI 89:11 76 rsc.org
Cyclohexanecarboxaldehyde MeMgCl 95:5 86 rsc.org
Benzaldehyde MeMgCl 86:14 82 rsc.org

Synthetic Utility and Applications in Complex Molecule Synthesis

As a Versatile Building Block in Organic Synthesis

In organic chemistry, compounds that possess multiple, selectively addressable functional groups are termed versatile building blocks. alfa-chemistry.com They are fundamental components for the modular assembly of complex structures, such as metal-organic frameworks and novel drug candidates. alfa-chemistry.com 2-Bromopentanal fits this description due to its bifunctional nature. It contains two key reactive sites:

The aldehyde group , which is susceptible to nucleophilic attack and can be transformed into a variety of other functional groups, including alcohols, alkenes, and imines.

The carbon-bromine bond at the C2 position, which can participate in nucleophilic substitution and elimination reactions.

This duality allows for a range of synthetic transformations. For instance, the aldehyde can be protected while a reaction is carried out at the C-Br bond (e.g., a coupling reaction), after which the aldehyde is deprotected for further modification. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecules. Alkoxyallenes, for example, are another class of C3 building blocks whose versatility has been widely exploited in the synthesis of natural products. rsc.org Similarly, α-functionalized ketones are used as building blocks in the synthesis of various heterocycles. researchgate.net

Precursors for Alpha,Beta-Unsaturated Carbonyl Compounds

This compound serves as a direct precursor to α,β-unsaturated aldehydes, a class of compounds with significant synthetic utility. wikipedia.orgpressbooks.pub This transformation is achieved through a dehydrohalogenation reaction, which involves the elimination of a hydrogen atom and the bromine atom from adjacent carbons to form a double bond.

The reaction is analogous to the elimination reaction of 2-bromopentane (B28208), which, when treated with a strong, non-nucleophilic base like alcoholic potassium hydroxide (B78521) (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields pent-2-ene as the major product according to Zaitsev's rule. doubtnut.commissouri.eduselfstudys.com In the case of this compound, elimination of HBr would result in the formation of a double bond conjugated to the carbonyl group, yielding pent-2-enal.

Reaction Scheme: Dehydrohalogenation of this compound

CH₃CH₂CH₂CH(Br)CHO + Base → CH₃CH₂CH=CHCHO + H-Base⁺ + Br⁻

α,β-Unsaturated carbonyl compounds are important intermediates because the conjugation of the alkene with the carbonyl group creates an electrophilic center at the β-carbon, making them susceptible to conjugate (or 1,4-) addition reactions, such as the Michael addition. wikipedia.orglibretexts.org This reactivity allows for the formation of new carbon-carbon bonds at the β-position, further extending the carbon skeleton.

A variety of methods exist for the direct synthesis of α-bromo-α,β-unsaturated carbonyl compounds, for instance, from the corresponding α,β-unsaturated compounds or from propargylic alcohols, highlighting the importance of this structural motif in synthesis. researchgate.netorganic-chemistry.org

Intermediate in the Synthesis of Chiral Compounds

The production of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different biological activities. researchgate.net Chiral molecules are frequently used as building blocks for pharmaceuticals and other high-value chemicals. researchgate.net

This compound possesses a chiral center at the C2 carbon, the site of bromine substitution. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-bromopentanal and (S)-2-bromopentanal. When a synthesis utilizes an enantiomerically pure form of a starting material like this compound, the chirality can be preserved and transferred to the final product. This makes it a valuable intermediate in asymmetric synthesis.

Research has demonstrated the importance of related chiral bromoalkanes. For example, (S)-2-bromopentane is used as a precursor in the enantioselective synthesis of chiral amines, which are essential in drug development. Furthermore, haloalkane dehalogenase enzymes have been shown to exhibit enantiodiscrimination towards 2-bromopentane, a process with potential applications in biocatalysis for producing optically pure compounds. researchgate.net A patent has described a process for the asymmetric synthesis of chiral secondary alcohols that involves reacting a bromopentanal with a dimethyl reagent, underscoring its utility as a chiral intermediate. google.com

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds are integral to medicinal chemistry and materials science. The bifunctional nature of this compound makes it a suitable substrate for constructing heterocyclic rings. A common strategy involves reacting the aldehyde with a dinucleophile, followed by an intramolecular cyclization that displaces the bromide.

For example, reaction of this compound with a hydrazine (B178648) derivative (R-NH-NH₂) could first form a hydrazone at the aldehyde position. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the carbon bearing the bromine would lead to the formation of a six-membered dihydropyridazine (B8628806) ring system.

While direct examples for this compound are not extensively documented, the strategy is well-established. The related compound, 5-bromopentanal, is a known versatile intermediate for constructing carbocycles, heterocycles, and alkaloids. Its reaction with hydrazine, followed by in-situ reduction, is a key step in certain synthetic sequences. thieme-connect.de Similarly, α-(difluoromethoxy)ketones have been shown to be versatile building blocks for synthesizing nitrogen-containing heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.net

Applications in Multi-Step and Convergent Synthesis

This compound is an ideal fragment for use in convergent synthetic strategies. Its two functional groups allow it to be coupled with other fragments through various reactions. A notable example is the convergent total synthesis of (±)-Patulolide A, a 12-membered macrolide with antifungal activity. tandfonline.com In this synthesis, a derivative of bromopentanal (the acetal (B89532) of 5-bromopentanal) was prepared as one key fragment. This fragment was then coupled with a second key fragment (4-hydroxypent-1-yne) to assemble the core structure of the target molecule. tandfonline.com

Another common multi-step application involves the formation of a Grignard reagent. While the free aldehyde is incompatible with Grignard formation, it can be temporarily protected (e.g., as an acetal). The Grignard reagent of the protected this compound could then be used in coupling reactions, such as in the synthesis of pheromones where the Grignard reagent from 2-bromopentane was coupled with a protected bromohydrin. researchgate.net After the coupling step, deprotection of the acetal would regenerate the aldehyde for further transformations. This multi-step sequence allows for the strategic introduction of the pentanal fragment into a larger molecule.

Data Tables

Table 1: Synthetic Applications of this compound and Related Compounds

SectionApplicationReactantKey TransformationProduct TypeRef.
6.2Precursor to Unsaturated CarbonylsThis compoundDehydrohalogenationα,β-Unsaturated Aldehyde (Pent-2-enal) doubtnut.com, missouri.edu, selfstudys.com
6.3Chiral Synthesis(R/S)-2-BromopentanalAsymmetric SynthesisChiral Secondary Alcohols google.com
6.4Heterocycle ConstructionThis compoundReaction with Dinucleophile & CyclizationDihydropyridazines, etc. , researchgate.net, thieme-connect.de
6.5Convergent Synthesis5-Bromopentanal (protected)Fragment CouplingMacrolide Precursor tandfonline.com
6.5Multi-step Synthesis2-BromopentaneGrignard CouplingPheromones researchgate.net

Advanced Methodologies and Process Intensification

Flow Chemistry Approaches for Synthesis and Reactions

Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuous stream rather than in a batch reactor. sailife.com This methodology has been identified as a superior alternative for processes like bromination, which can be hazardous and difficult to control in large-scale batch operations. mdpi.com

The adoption of continuous flow processes for brominations offers numerous advantages over traditional batch methods. The high surface-area-to-volume ratio in microreactors or tubular reactors allows for significantly improved heat and mass transfer. laryee.comnjbio.com This enhanced control mitigates the risk of thermal runaways, a significant hazard in exothermic reactions like bromination, and prevents the formation of hotspots that can lead to byproduct formation. mdpi.comnjbio.com

The precise control over reaction parameters such as temperature, pressure, and residence time is a key benefit. laryee.comnjbio.com Reaction times can be accurately managed by adjusting the flow rate, and the rapid and efficient mixing of reactants ensures a uniform reaction environment, leading to higher yields, increased purity, and reduced side reactions. sailife.comlaryee.com This level of control is crucial for managing reactions with hazardous or unstable intermediates. njbio.com Furthermore, flow chemistry systems are designed for scalability, allowing for a seamless transition from laboratory research to industrial production. sailife.comlaryee.com

Table 1: Comparison of Batch vs. Flow Chemistry for Bromination Reactions

Feature Batch Chemistry Flow Chemistry Advantages in Flow
Heat Transfer Poor; risk of hotspots Excellent; high surface-to-volume ratio Enhanced safety, reduced byproduct formation. laryee.comnjbio.com
Mass Transfer (Mixing) Often inefficient, especially on scale-up Highly efficient and rapid Increased reaction rates, higher yields, and purity. sailife.comlaryee.com
Reaction Control Difficult to precisely control temperature and concentration Precise control over temperature, pressure, residence time High reproducibility, stable reaction environment. laryee.comnjbio.com
Safety Accumulation of large quantities of hazardous materials Small reactor volume, minimal holdup of reactive material Reduced risk of runaway reactions and accidents. mdpi.comnjbio.com
Scalability Challenging; re-optimization often needed Straightforward; numbering-up or longer run times Faster transition from lab to industrial production. sailife.comlaryee.com

The continuous flow synthesis of α-bromoaldehydes can be achieved by adapting protocols developed for the bromination of various organic substrates. laryee.comuco.es In a typical setup, a stream of the aldehyde, such as pentanal, dissolved in a suitable solvent, is continuously mixed with a stream of a brominating agent before entering a temperature-controlled reactor coil. uco.es The reaction mixture proceeds through the reactor, where the residence time is carefully controlled to maximize the conversion to the desired monobrominated product while minimizing over-reaction to dibromo species. uco.esacs.org

For example, a process could involve the in-situ generation of the hazardous bromine (Br₂) by reacting hydrogen bromide (HBr) with an oxidant like hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl) in a flow stream, which is then immediately merged with the aldehyde stream. mdpi.comlaryee.com This avoids the storage and handling of large quantities of toxic molecular bromine. mdpi.com The product stream exiting the reactor can then be directed to a continuous quenching and separation unit to isolate the 2-bromopentanal. The optimized flow rate is critical; lower flow rates can increase residence time, potentially leading to the formation of secondary byproducts, while an optimized rate ensures high yield and reproducibility. uco.es

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com The application of these principles is particularly relevant to the synthesis of this compound to improve its environmental footprint.

A key principle of green chemistry is the use of less hazardous chemical syntheses. sigmaaldrich.com In the context of bromination, this involves moving away from toxic and corrosive molecular bromine. mdpi.com

Alternative Brominating Agents : N-Bromosuccinimide (NBS) is considered a more environmentally friendly alternative as it avoids the stoichiometric formation of organobromine byproducts associated with other agents. acs.org Other systems include the use of a hydrogen peroxide-HBr system or a bromide/bromate couple, which are considered nonhazardous. mdpi.com An aqueous calcium bromide-bromine (CaBr₂-Br₂) system has also been reported as an efficient and recyclable brominating reagent that works under ambient, solvent-free conditions. researchgate.net

Safer Solvents : The principle of using safer solvents and auxiliaries aims to reduce the environmental impact of chemical processes. yale.edu Performing brominations in water, where possible, is a significant improvement over traditional chlorinated solvents. mdpi.comresearchgate.net The development of protocols that work in aqueous media or even "on water" represents a substantial step towards a greener synthesis. mdpi.com

Table 2: Selected Environmentally Benign Brominating Systems

Reagent/System Principle Advantage
N-Bromosuccinimide (NBS) Less Hazardous Synthesis Avoids organobromine byproducts; succinimide (B58015) is the main byproduct. acs.org
H₂O₂-HBr System Safer Reagents Uses environmentally benign hydrogen peroxide as the oxidant. mdpi.com
In-situ Br₂ from NaOCl + HBr Inherent Safety Generates hazardous Br₂ on demand in a closed flow system, avoiding storage and transport. mdpi.com
Aqueous CaBr₂-Br₂ Safer Solvents Enables reactions in water at room temperature, often without other additives. researchgate.net

The prevention of waste is the first principle of green chemistry. yale.edu In the synthesis of this compound, the primary byproduct concerns are over-bromination (e.g., 2,2-dibromopentanal) and polymerization of the aldehyde caused by the in-situ formation of hydrobromic acid. acs.orgacs.org

Flow chemistry directly addresses this challenge by providing superior control over reaction conditions. njbio.com The precise temperature regulation and short residence times achievable in a flow reactor can be optimized to favor the formation of the monobrominated product and quench the reaction before significant side products form. njbio.comuco.es Furthermore, the slow addition of the brominating agent, a strategy used in batch to reduce dibromination, is inherently achieved in a continuous mixing process. acs.org

The choice of reagents also plays a role. Using an excess of a green brominating agent can drive the reaction to full conversion, preventing the persistence of partially brominated organic side products, which may themselves be harmful. This is economically and environmentally viable if the excess reagent and its byproducts are benign, such as inorganic salts. mdpi.com

Catalysis Beyond Organocatalysis

While organocatalysis has been successfully applied to the asymmetric α-bromination of aldehydes, other catalytic systems offer alternative pathways that may be more suitable for industrial-scale or specific applications. acs.orgnih.gov These methods often avoid the use of complex chiral amines and can proceed under different reaction conditions.

Attempts to replace Brønsted acid activation with Lewis acid catalysis have shown promise. One reported method involves the in-situ formation of zinc bromide (ZnBr₂) from zinc dust and bromine, which effectively mediates the α-bromination of aromatic ketones in an aqueous environment. mdpi.com Although the use of metallic zinc and molecular bromine detracts from the green aspects, it demonstrates the viability of Lewis acid catalysis for this transformation. mdpi.com

Another approach involves the use of titanium tetrachloride (TiCl₄) or titanium tetrabromide (TiBr₄) in substoichiometric amounts, with hydrogen peroxide as a benign oxidant, for the efficient oxidative α-halogenation of 1,3-dicarbonyl compounds. organic-chemistry.org Such metal-mediated systems represent a departure from traditional organocatalysis and could potentially be adapted for the selective bromination of simple aldehydes like pentanal. Furthermore, some brominations have been shown to proceed effectively without any catalyst or acid promoter, relying solely on the controlled addition of bromine in a suitable solvent, which can improve yields for acid-sensitive substrates. mdpi.com

Analytical and Spectroscopic Techniques for Characterization and Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the structural integrity of 2-bromopentanal. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. For this compound, the aldehydic proton (CHO) would characteristically appear far downfield in the ¹H NMR spectrum. The proton on the α-carbon (the carbon bearing the bromine atom) would also have a distinct chemical shift, influenced by the electronegativity of both the bromine and the carbonyl group. figshare.comnih.gov ¹³C NMR provides information on each unique carbon environment, with the carbonyl carbon being particularly deshielded and appearing at a high chemical shift. matanginicollege.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of analogous α-bromoaldehydes and general chemical shift principles. Solvent: CDCl₃.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aldehyde (CHO)9.4 - 9.6190 - 195
α-Carbon (CHBr)4.2 - 4.555 - 60
β-Carbon (CH₂)1.8 - 2.130 - 35
γ-Carbon (CH₂)1.4 - 1.620 - 25
δ-Carbon (CH₃)0.9 - 1.113 - 15

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption would be the strong C=O stretch of the aldehyde group. Other key absorptions include the C-H stretches of the alkyl chain and the aldehydic C-H, as well as the C-Br stretch, which appears in the fingerprint region. matanginicollege.ac.in

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1720 - 1740
Aldehyde (C-H)Stretch2710 - 2830 (two bands)
Alkyl (C-H)Stretch2850 - 3000
Alkyl Halide (C-Br)Stretch515 - 690

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak. A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of almost equal intensity. google.comgoogle.com Fragmentation patterns would likely involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. By selecting an appropriate stationary phase, GC can effectively separate components of a reaction mixture based on their boiling points and polarities. researchgate.netacs.org The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both separation and structural identification of each component. google.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique for purity assessment. While GC is often used for volatile aldehydes, HPLC can be advantageous for less stable compounds or for preparative-scale separations. A reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of water and acetonitrile (B52724), would likely be used to analyze this compound. csfarmacie.cz A UV detector would be effective for detection due to the presence of the carbonyl group.

Real-Time Reaction Monitoring (In Situ Spectroscopy and Flow NMR)

Modern process development often employs real-time monitoring to understand reaction kinetics, identify transient intermediates, and optimize conditions.

In Situ Spectroscopy: Techniques like in-situ IR (Attenuated Total Reflectance, ATR-IR) or Raman spectroscopy allow for the direct monitoring of a reaction as it happens. For the synthesis of this compound, one could track the disappearance of the starting material's characteristic peaks and the appearance of the product's C=O and C-Br absorptions. This provides immediate insight into reaction progress and can help prevent the formation of byproducts, such as over-brominated species. acs.orgresearchgate.net

Flow NMR: NMR spectroscopy can also be adapted for real-time monitoring by flowing the reaction mixture through the NMR spectrometer. This "flow NMR" or "on-line NMR" approach provides detailed structural information over time. It is particularly valuable for complex reactions where multiple isomers or intermediates may be present. figshare.com For instance, in the synthesis of α-bromoaldehydes, flow NMR could distinguish between the desired product and any unreacted starting aldehyde or dibrominated byproducts. acs.org

Determination of Enantiomeric Excess

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

Chiral Chromatography (GC and HPLC): The most common methods for determining e.e. involve chiral chromatography. ontosight.ai By using a stationary phase that is itself chiral, the two enantiomers of this compound form transient diastereomeric complexes with differing stabilities. This allows for their separation into two distinct peaks. The enantiomeric excess is calculated from the relative areas of these two peaks. Both chiral GC and chiral HPLC are powerful techniques for this purpose. nih.govuma.es

NMR Spectroscopy with Chiral Derivatizing Agents: An alternative method involves reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different physical properties and are distinguishable by standard NMR spectroscopy, allowing for the quantification of their relative amounts and thus the calculation of the original e.e. ontosight.aifz-juelich.de

Computational and Theoretical Investigations

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. fiveable.me For 2-Bromopentanal, these models are crucial for deciphering its reactivity and predicting the selectivity of its transformations. The presence of two key electrophilic centers—the carbonyl carbon and the α-carbon bonded to the bromine atom—as well as an acidic α-hydrogen, makes its chemistry particularly rich and competitive.

Computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to probe the electronic and steric landscape of the molecule. nih.gov DFT calculations can map the electron density distribution, identify sites most susceptible to nucleophilic or electrophilic attack, and calculate the energies of different molecular conformations. This helps in understanding the inherent reactivity of the molecule. For instance, the electron-withdrawing effects of both the bromine atom and the aldehyde group increase the acidity of the α-hydrogen, a factor that significantly influences its reaction pathways. libretexts.org

Molecular modeling is particularly effective in predicting selectivity, such as chemoselectivity (which functional group reacts), regioselectivity (where on a functional group a reaction occurs), and stereoselectivity (the preferential formation of one stereoisomer). By simulating the approach of a reactant, models can calculate the energy barriers for attack at different sites, thereby predicting the most likely product. For example, in reactions with a strong, non-hindered base, modeling can help determine the competition between nucleophilic substitution at the α-carbon (an Sₙ2-type reaction) and dehydrobromination (an E2 elimination) to form an α,β-unsaturated aldehyde. masterorganicchemistry.com

Interactive Table: Computational Methods for Modeling Reactivity and Selectivity

Computational Method Information Yielded for this compound Relevance to Reactivity/Selectivity
Density Functional Theory (DFT) Electron density map, molecular orbital energies (HOMO/LUMO), partial atomic charges. Identifies electrophilic and nucleophilic centers, predicts the most reactive sites.
Molecular Dynamics (MD) Simulations Conformational analysis, solvent effects, dynamic behavior of interacting molecules. Reveals preferred reaction geometries and the role of the solvent in directing reaction pathways. nih.gov
Transition State Searching Geometries and energies of transition states for competing reaction pathways. Quantifies activation barriers to predict the favored product (e.g., Sₙ2 vs. E2). pearson.com

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with reactivity for a series of related compounds. | Predicts reactivity based on molecular descriptors. fiveable.me |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations offer a detailed, step-by-step description of how a reaction proceeds, known as the reaction mechanism. rsc.org These studies are vital for elucidating the complex transformations of α-haloaldehydes like this compound. researchgate.net By applying methods that solve approximations of the Schrödinger equation, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. nii.ac.jprsc.org

A key focus of these studies is the characterization of transition states—the fleeting, maximum-energy configurations along the reaction coordinate. pearson.com The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate. For this compound, quantum chemical calculations can compare the activation energies of several competing mechanisms. For example, in a reaction with a nucleophile, one can model the transition state for a direct Sₙ2 attack on the α-carbon versus the transition state for addition to the carbonyl group. up.ac.za

Kinetic studies have shown that for many α-halogenated carbonyls, the rate-determining step is the formation of an enol or enolate intermediate, especially under acidic or basic conditions. libretexts.orglibretexts.org Quantum chemical calculations can validate this by computing the energy profile for the entire catalytic cycle, including the protonation/deprotonation steps and the subsequent reaction of the enol/enolate with an electrophile. libretexts.org Such detailed mechanistic insights are critical for optimizing reaction conditions to achieve a desired outcome. nih.gov

Interactive Table: Hypothetical Calculated Activation Energies for Competing Reactions of this compound

Reactant Reaction Pathway Computational Method Calculated Activation Energy (kcal/mol) Implication
Hydroxide (B78521) Ion (OH⁻) Sₙ2 Substitution at α-carbon DFT (B3LYP/6-31G*) 22.5 Slower, but direct substitution is possible.
Hydroxide Ion (OH⁻) E2 Elimination DFT (B3LYP/6-31G*) 19.8 Elimination is kinetically favored over substitution with a strong base. masterorganicchemistry.com
Methoxide Ion (CH₃O⁻) Nucleophilic addition to carbonyl DFT (B3LYP/6-31G*) 15.2 Carbonyl addition is a fast, often reversible, initial step.

Note: The values in this table are illustrative, based on typical results for similar α-halocarbonyls, and represent a hypothetical outcome of quantum chemical calculations.

Predictive Modeling for Novel Reactions

Beyond explaining known reactivity, a major frontier in computational chemistry is the predictive modeling of novel reactions. rsc.org This involves using algorithms and theoretical principles to discover unprecedented transformations that a molecule like this compound might undergo. chemrxiv.org These approaches can significantly accelerate the discovery of new synthetic methodologies. chemrxiv.org

One strategy involves the use of automated mechanistic network analysis. chemrxiv.org In this approach, a computer program uses a set of expert-encoded rules for fundamental reaction steps (e.g., proton transfer, nucleophilic attack, bond cleavage) to generate a vast network of all possible reaction pathways starting from a given set of reactants. chemrxiv.org By applying thermodynamic and kinetic filters, the system can identify the most plausible and energetically favorable pathways, some of which may lead to novel and unexpected products. For this compound, this could be used to screen for new multicomponent reactions, where the aldehyde, a nucleophile, and an electrophile combine in a previously unknown sequence.

Another approach is the use of machine learning (ML). mit.edu An ML model can be trained on a large database of known chemical reactions. It learns the complex relationships between reactant structures and reaction outcomes. Such a trained model could then be used to predict the likely products when this compound is combined with various reactants, potentially highlighting novel transformations that have a high probability of success. These predictive tools can guide synthetic chemists, minimizing trial-and-error experimentation and focusing efforts on the most promising new reactions. mit.edu

Interactive Table: Framework for Predictive Modeling of this compound Reactions

Component Description Application to this compound
Input Substrates The starting molecules for the reaction. This compound, along with a library of potential co-reactants (nucleophiles, electrophiles, catalysts).
Reaction Templates A codified library of fundamental, elementary reaction steps. Includes templates for enolate formation, Sₙ2, E2, carbonyl addition, cyclization, etc. chemrxiv.org
Network Generation Algorithm Software that applies reaction templates to the substrates to build a network of possible intermediates and products. Generates a comprehensive map of potential reaction pathways originating from this compound.
Energy Evaluation/Filtering Quantum chemical calculations (e.g., DFT) or heuristic rules to estimate the energy of intermediates and transition states. Prunes the reaction network by eliminating high-energy, kinetically inaccessible pathways. chemrxiv.org

| Novelty Assessment | Comparison of predicted products against databases of known compounds and reactions. | Identifies unprecedented transformations for experimental validation. chemrxiv.org |

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies

The synthesis of α-bromo aldehydes like 2-bromopentanal has traditionally presented challenges, including issues with selectivity and the use of harsh reagents. Future research is geared towards developing more efficient, selective, and environmentally benign synthetic methods.

A key area of development is the advancement of organocatalytic asymmetric α-bromination . While early methods often resulted in low yields and poor enantioselectivity when using common brominating agents like N-bromosuccinimide (NBS), recent studies have shown that using specific catalysts and optimizing reaction conditions can overcome these limitations. acs.orgscimarina.com For instance, the use of a C2-symmetric diphenylpyrrolidine catalyst has afforded α-brominated aldehydes in good yields and with high enantioselectivity (up to 96% ee). rsc.orgresearchgate.net Future work will likely focus on developing even more robust and versatile organocatalysts that can furnish enantiomerically pure this compound under mild conditions.

Another promising avenue is the exploration of novel brominating agents. While NBS has been a common choice, its reactivity can lead to side reactions like dibromination. acs.org Research into alternative bromine sources that offer better control and selectivity will be crucial. This includes the development of ketone-based brominating agents which have shown promise in achieving highly enantioselective α-bromination of aldehydes with low catalyst loadings. researchgate.net

The table below summarizes potential novel strategies for the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Advanced Organocatalysis Use of novel chiral amine catalysts.High enantioselectivity, mild reaction conditions, low catalyst loading.
Novel Brominating Agents Exploration of reagents beyond NBS.Improved yields, reduced side products (e.g., dibromination).
Flow Chemistry Continuous process synthesis.Enhanced safety, scalability, and precise control over reaction parameters.
Biocatalysis Enzymatic bromination.High selectivity, environmentally friendly conditions.

Exploration of New Reactivity Modes

The presence of both an aldehyde and a bromine atom at the α-position makes this compound a versatile building block. Future research will undoubtedly uncover new modes of reactivity for this compound.

One exciting area is the merger of photoredox catalysis with organocatalysis . This dual catalytic approach can enable novel transformations that are not accessible through traditional methods. For example, this strategy has been successfully applied to the enantioselective α-alkylation of aldehydes using α-bromo cyanoalkyls. nih.gov Applying this concept to this compound could open up new pathways for the formation of complex carbon-carbon bonds under mild conditions.

Furthermore, this compound can serve as a precursor to zinc enolates for chemoselective cross-coupling reactions . This allows for the synthesis of more complex molecules, such as 1,4-dicarbonyl compounds, which are valuable intermediates in organic synthesis. researchgate.net Future investigations will likely expand the scope of coupling partners and catalytic systems for these transformations.

The inherent reactivity of the aldehyde group can also be exploited in novel tandem reactions. For instance, a tandem ene-reaction/intramolecular Sakurai cyclisation has been used to access polysubstituted tetrahydropyrans, where this compound can be a potential starting material. thieme-connect.com

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely prioritize the development of more sustainable processes.

This includes the use of environmentally benign solvents . For example, research has shown that using solvents like hexafluoroisopropanol (HFIP) can improve the efficiency of organocatalytic α-bromination of aldehydes using NBS. acs.org The exploration of water as a solvent or solvent-free reaction conditions will also be a key focus.

Moreover, the development of catalytic systems with high turnover numbers and frequencies will reduce the amount of catalyst required, thereby minimizing waste. acs.org The use of recyclable catalysts is another important aspect of sustainable chemistry that will be explored in the context of this compound synthesis and its subsequent transformations.

The integration of this compound into biocatalytic cascades is also a promising area. Enzymes could be used for both the synthesis of the molecule and its conversion into other valuable chiral compounds, offering a highly sustainable and efficient approach.

Advanced Applications in Complex Chemical Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Its utility has been demonstrated in the synthesis of various heterocyclic compounds. google.comgoogleapis.comgoogle.com For example, it can be a precursor for the formation of substituted tetrahydropyrans and γ-butyrolactones. thieme-connect.com The oxidation of this compound yields 2-bromopentanoic acid, another versatile building block. brainly.com

Future applications will likely see this compound employed in the total synthesis of increasingly complex natural products. Its ability to participate in stereoselective reactions makes it an attractive starting material for the construction of chiral centers. The development of new synthetic methodologies involving this compound will directly translate to more efficient and innovative approaches to these complex targets.

Q & A

Q. How can machine learning models optimize this compound’s reaction conditions using limited experimental datasets?

  • Methodological Answer: Train regression models (e.g., random forests) on variables like temperature, solvent, and catalyst loading. Cross-validation (k-fold) prevents overfitting. Synthetic data augmentation via quantum chemistry descriptors improves predictive accuracy .

Cross-Disciplinary Applications

Q. What bioorthogonal reactions involving this compound enable its use in chemical biology probes?

  • Methodological Answer: Aldehyde-specific reactions (e.g., hydrazine ligation) can tag biomolecules. Stability in aqueous media is tested via LC-MS in PBS buffer (pH 7.4). Cytotoxicity assays (e.g., MTT) ensure compatibility with live-cell imaging .

Q. How does this compound’s halogen bonding affect its crystallographic behavior in MOF (Metal-Organic Framework) synthesis?

  • Methodological Answer: Single-crystal X-ray diffraction reveals Br···O/N interactions. Thermogravimetric analysis (TGA) and BET surface area measurements correlate bonding strength with framework stability. Comparative studies with non-brominated analogs isolate halogen effects .

Ethical and Safety Considerations

Q. What waste management protocols are recommended for this compound given its environmental toxicity?

  • Methodological Answer: Neutralize brominated waste with 10% sodium thiosulfate before disposal. EPA guidelines (TSCA) mandate tracking concentrations in effluents via ICP-MS. Green chemistry alternatives (e.g., catalytic bromination) reduce hazardous byproducts .

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